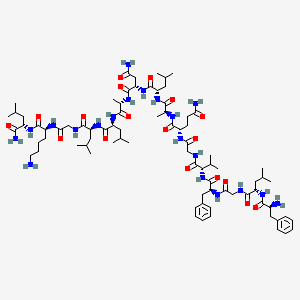

Flgfvgqalnallgkl-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Flgfvgqalnallgkl-NH2: is an antimicrobial peptide derived from frogs. This compound exhibits significant activity against Staphylococcus aureus ATCC 29213, with a minimum inhibitory concentration of 32 micromolar . The molecular formula of this compound is C80H130N20O18, and it has a molecular weight of 1660.01 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flgfvgqalnallgkl-NH2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Flgfvgqalnallgkl-NH2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .

Common Reagents and Conditions:

Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-diisopropylethylamine).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products: The major products formed from these reactions include the desired peptide sequence, truncated peptides, and side products from incomplete reactions or side reactions .

Scientific Research Applications

Flgfvgqalnallgkl-NH2 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and peptide bond formation.

Biology: Investigated for its antimicrobial properties and its role in innate immunity.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by Staphylococcus aureus.

Industry: Utilized in the development of antimicrobial coatings and materials.

Mechanism of Action

Flgfvgqalnallgkl-NH2 exerts its antimicrobial effects by disrupting the bacterial cell membrane. It interacts with the lipid bilayer, leading to increased membrane permeability and ultimately cell lysis. The peptide targets bacterial membranes due to their higher content of negatively charged phospholipids compared to mammalian cell membranes .

Comparison with Similar Compounds

Magainin: Another antimicrobial peptide derived from frogs, known for its broad-spectrum activity against bacteria and fungi.

LL-37: A human antimicrobial peptide with similar membrane-disrupting properties.

Uniqueness: Flgfvgqalnallgkl-NH2 is unique due to its specific amino acid sequence and its potent activity against Staphylococcus aureus. Its frog origin also distinguishes it from other antimicrobial peptides derived from different sources .

Properties

Molecular Formula |

C80H130N20O18 |

|---|---|

Molecular Weight |

1660.0 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]pentanediamide |

InChI |

InChI=1S/C80H130N20O18/c1-42(2)31-55(68(85)106)94-75(113)53(27-21-22-30-81)91-64(103)39-86-73(111)57(33-44(5)6)98-77(115)58(34-45(7)8)95-70(108)49(14)90-76(114)61(38-63(84)102)99-78(116)59(35-46(9)10)96-69(107)48(13)89-74(112)54(28-29-62(83)101)92-65(104)41-88-80(118)67(47(11)12)100-79(117)60(37-51-25-19-16-20-26-51)93-66(105)40-87-72(110)56(32-43(3)4)97-71(109)52(82)36-50-23-17-15-18-24-50/h15-20,23-26,42-49,52-61,67H,21-22,27-41,81-82H2,1-14H3,(H2,83,101)(H2,84,102)(H2,85,106)(H,86,111)(H,87,110)(H,88,118)(H,89,112)(H,90,114)(H,91,103)(H,92,104)(H,93,105)(H,94,113)(H,95,108)(H,96,107)(H,97,109)(H,98,115)(H,99,116)(H,100,117)/t48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-/m0/s1 |

InChI Key |

QYTJRSXVLFZZSN-ZQMQJQEISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)

![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)

![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)